Specnuezhenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Specnuezhenide can be extracted from Fructus Ligustri Lucidi using an alcohol extraction method. The process involves the following steps:
Extraction: The dried fruit is ground into a fine powder and soaked in ethanol.
Filtration: The mixture is filtered to remove solid residues.
Concentration: The filtrate is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is further purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: In industrial settings, the extraction process is scaled up using large extraction tanks and advanced chromatographic systems to ensure high yield and purity of this compound. The use of high-performance liquid chromatography (HPLC) is common for the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: Specnuezhenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and acids are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Specnuezhenide has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.
Biology: Research has shown its potential in modulating gut microbiota and bile acid homeostasis.
Medicine: this compound has been studied for its anti-angiogenic effects, particularly in inhibiting hypoxia-induced retinal angiogenesis. .
Mechanism of Action
Specnuezhenide exerts its effects through various molecular targets and pathways:
Anti-angiogenic Effects: It inhibits the hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor A (VEGFA) signaling pathways, reducing retinal neovascularization.
Anti-inflammatory and Anti-oxidative Effects: It modulates the activity of enzymes involved in oxidative stress and inflammation.
Gut Microbiota Modulation: this compound influences the composition of gut microbiota, which in turn affects bile acid metabolism and lipid accumulation.
Comparison with Similar Compounds
Specnuezhenide is unique among iridoid glycosides due to its specific pharmacological properties. Similar compounds include:
Oleuropein: Another iridoid glycoside with anti-inflammatory and antioxidant properties.
Salidroside: Known for its adaptogenic and neuroprotective effects.
Tyrosol: A phenylethanoid glycoside with antioxidant activity.
Compared to these compounds, this compound has a broader range of applications, particularly in modulating gut microbiota and bile acid homeostasis .
Properties
IUPAC Name |
methyl 5-ethylidene-4-[2-oxo-2-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKUCSFEBXPTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.